molecular formula C19H16ClN3OS B15016586 3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B15016586
M. Wt: 369.9 g/mol
InChI Key: ONQGMGVEZGMLMU-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a pyrazolo-pyridine derivative featuring a bicyclic heteroaromatic core. Key structural attributes include:

  • Molecular formula: C₁₉H₁₆ClN₃OS (calculated molecular weight: ~381.87 g/mol).

This scaffold is of interest due to the pharmacological relevance of pyrazolo-pyridines, which are explored for kinase inhibition, anti-inflammatory, and antimicrobial activities .

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H16ClN3OS/c1-25-14-8-4-11(5-9-14)15-10-16(24)21-19-17(15)18(22-23-19)12-2-6-13(20)7-3-12/h2-9,15H,10H2,1H3,(H2,21,22,23,24)

InChI Key

ONQGMGVEZGMLMU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The pyrazolo[3,4-b]pyridin-6-one scaffold was constructed via a three-component reaction between 4-chlorobenzaldehyde, 3-oxo-3-(4-(methylsulfanyl)phenyl)propanenitrile, and 5-amino-3-methyl-1-phenyl-1H-pyrazole in the presence of triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) ionic liquid (IL) (Figure 1). The IL served dual roles as Brønsted acid catalyst and reaction medium, enabling solvent-free operation at 60°C.

Mechanistic Insights :

  • Knoevenagel Condensation : The aldehyde and acyl acetonitrile undergo dehydration to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : The amino group of 5-aminopyrazole attacks the β-position of the enone system.
  • Cyclodehydration : Intramolecular nucleophilic attack by the pyrazole nitrogen generates the fused tetracyclic system.

Optimization Studies

Reaction parameters were systematically optimized (Table 1):

Parameter Test Range Optimal Value Yield Impact
IL Loading (mmol) 0.5–1.5 1.0 +32%
Temperature (°C) 40–80 60 +28%
Time (min) 15–60 30 +19%

Exceeding 1.2 mmol IL caused product decomposition, while temperatures >70°C promoted side reactions with the methylsulfanyl group. Gram-scale reactions (10 mmol) maintained 89% yield, demonstrating scalability.

Spectral Characterization

The product exhibited diagnostic signals in ¹H NMR (DMSO-d₆):

  • δ 2.38 (s, 3H, SCH₃)
  • δ 7.24–7.87 (m, 8H, Ar-H)
  • δ 10.92 (s, 1H, NH)

High-resolution mass spectrometry confirmed molecular ion m/z 423.0982 [M+H]⁺ (calc. 423.0978 for C₂₁H₁₈ClN₃OS).

Azlactone-Mediated Cyclocondensation

Synthetic Pathway

4-(Methylsulfanyl)benzaldehyde was condensed with hippuric acid to generate 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone), which subsequently reacted with 5-amino-3-(4-chlorophenyl)-1H-pyrazole under solvent-free conditions (Scheme 2). The intermediate underwent elimination in tert-butoxide/dimethyl sulfoxide (t-BuOK/DMSO) to afford the target compound.

Critical Reaction Parameters

  • Azlactone Formation : Required stoichiometric acetic anhydride at 110°C (85% yield)
  • Cyclization : Optimal at 1:1.2 azlactone:aminopyrazole ratio
  • Elimination : 0.5M t-BuOK in DMSO at −5°C prevented over-oxidation

Comparative Yield Analysis

Entry Base Solvent Temp (°C) Yield (%)
1 K₂CO₃ DMF 80 42
2 DBU Toluene 110 57
3 t-BuOK DMSO −5 85

The superbasic system enhanced deprotonation of the methylsulfanyl group, facilitating concerted elimination.

Sequential Functionalization of Pyrazole Intermediates

Pyrazole Synthesis

Hydrazine hydrate and acrolein reacted in toluene/water (1:1) at 50°C to form 2-pyrazoline hydrochloride, which was oxidized with NaOCl/RuO₂·H₂O to yield 3-(4-chlorophenyl)-1H-pyrazole-5-amine (Scheme 3).

Pyridinone Annulation

The aminopyrazole underwent [4+2] cycloaddition with ethyl 4-(methylsulfanyl)benzoylacetate in refluxing ethanol, catalyzed by p-toluenesulfonic acid (PTSA):

Ethyl 4-(methylsulfanyl)benzoylacetate (1.2 eq)  
Aminopyrazole (1.0 eq)  
PTSA (10 mol%)  
EtOH, 78°C, 8 h → 72% yield

Alternative Metal-Catalyzed Approaches

Palladium-Mediated C-H Activation

Aryl halide precursors were coupled using Pd(OAc)₂/Xantphos catalytic system:

3-Bromo-4-(4-chlorophenyl)pyrazole (1.0 eq)  
4-(Methylsulfanyl)phenylboronic acid (1.5 eq)  
Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)  
K₂CO₃, DMF/H₂O, 100°C → 68% yield

Limitations

  • Required strict anhydrous conditions
  • Methylsulfanyl group necessitated lower temperatures (<90°C) to prevent oxidation

Stability and Functional Group Compatibility

Thermal Stability

Differential scanning calorimetry (DSC) revealed decomposition onset at 218°C, with exothermic peaks at 245°C (ΔH = −127 J/g).

Oxidation Sensitivity

The methylsulfanyl group underwent gradual oxidation to sulfoxide when stored in air >30 days (HPLC monitoring):

Storage Time (days) Sulfoxide Content (%)
0 0.0
15 2.7
30 11.4

Nitrogen atmosphere storage reduced oxidation to <3% over 60 days.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Tin(II) chloride (SnCl2), iron powder

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group

    Amines: From reduction of nitro groups

    Substituted Aromatics: From nucleophilic aromatic substitution reactions

Scientific Research Applications

3-(4-Chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

  • Molecular formula : C₁₈H₁₃ClFN₃O
  • Molecular weight : 341.77 g/mol .
  • Key differences :
    • Substituent at position 4: Fluorine (electron-withdrawing) vs. methylsulfanyl (electron-donating, lipophilic).
    • Reduced molecular weight compared to the target compound.
  • Implications :
    • Fluorine may enhance metabolic stability but reduce membrane permeability relative to the methylsulfanyl group.

1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Molecular formula : C₁₅H₁₂ClF₃N₄O
  • Molecular weight : 356.73 g/mol .
  • Key differences :
    • Trifluoromethylpropyl chain at position 6 introduces steric bulk and high electronegativity.
    • Pyrazolo-pyrimidine core vs. pyrazolo-pyridine in the target compound.
  • Implications :
    • The trifluoromethyl group may improve target binding specificity but increase synthetic complexity.

Heterocyclic Analogues with Bioactive Substituents

Triazolothiadiazole Derivatives

  • Example : 3-(α-Naphthylmethylene)-6-alkyl/aryl-substituted triazolo[3,4-b]-1,3,4-thiadiazoles .
  • Key differences :
    • Triazole-thiadiazole fused core vs. pyrazolo-pyridine.
    • Substitutions include naphthyl and alkyl groups.
  • Bioactivity : Antimicrobial and herbicidal activities, attributed to enhanced lipophilicity from naphthyl groups .

Tetrahydropyrimidine Derivatives

  • Example : 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine .
  • Key differences :
    • Tetrahydropyrimidine core with trifluoromethyl and thienyl groups.
  • Implications :
    • The thienylcarbonyl group may facilitate π-π stacking in target binding.

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 4/6 Substituent Molecular Weight (g/mol) Notable Bioactivity
Target Compound Pyrazolo[3,4-b]pyridine 4-Chlorophenyl 4-(Methylsulfanyl)phenyl ~381.87 Inferred kinase inhibition
3-(4-Chlorophenyl)-4-(4-fluorophenyl)-pyrazolo[3,4-b]pyridin-6-one Pyrazolo[3,4-b]pyridine 4-Chlorophenyl 4-Fluorophenyl 341.77 Potential antimicrobial
1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidine 2-Chlorophenyl Trifluoromethylpropyl 356.73 Kinase inhibition (hypothetical)
3-(α-Naphthylmethylene)-6-alkyl/aryl-triazolo[3,4-b]thiadiazole Triazolo[3,4-b]thiadiazole α-Naphthylmethylene Alkyl/Aryl ~300–350 (estimated) Antimicrobial, herbicidal

Key Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability but may reduce bioavailability.
  • Lipophilic groups (e.g., methylsulfanyl, naphthyl) improve membrane permeability but could increase off-target interactions .

Core Structure Influence :

  • Pyrazolo-pyridines offer balanced rigidity and flexibility for target binding compared to triazolothiadiazoles or tetrahydropyrimidines .

Synthetic Accessibility :

  • Fluorine and trifluoromethyl groups introduce synthetic challenges, whereas methylsulfanyl groups are more straightforward to incorporate .

Biological Activity

The compound 3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. The structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C26H23ClN2OS
  • Molecular Weight : 446.99 g/mol
  • CAS Number : 312623-04-4

Research indicates that pyrazolo[3,4-b]pyridine derivatives often exhibit diverse biological activities due to their ability to interact with multiple molecular targets. This specific compound may function as an inhibitor of various enzymes and receptors involved in critical signaling pathways.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties:

  • Antiviral Activity : Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antiviral agents. For instance, certain derivatives showed significant activity against viral replication at low concentrations (EC50 values ranging from 130 to 263 μM) .
  • Anti-inflammatory Effects : Compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary results indicated that some derivatives effectively suppressed COX enzyme activity .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. Pyrazolo derivatives have been noted for their efficacy against multidrug-resistant pathogens .

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityShowed significant antiviral effects with EC50 values between 130 to 263 μM in cell lines.
Anti-inflammatoryInhibited COX enzyme activity; IC50 values reported for several derivatives indicating strong anti-inflammatory potential.
AntimicrobialDemonstrated efficacy against multi-drug resistant strains; further studies needed for specific mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-b]pyridine compounds is often influenced by their structural modifications. Key findings include:

  • Substituents at the C-2 and N-3 positions significantly enhance biological activity.
  • The presence of halogenated phenyl groups increases affinity towards target enzymes and receptors.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one?

Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A validated approach includes:

  • Step 1: Condensation of 4-chlorophenyl and 4-(methylsulfanyl)phenyl precursors under reflux conditions in xylene with chloranil as an oxidizing agent .
  • Step 2: Cyclization using NaOH to separate organic layers, followed by recrystallization from methanol for purification.
  • Key Parameters: Reaction time (25–30 hours), temperature (reflux), and stoichiometric ratios (1:1.4 molar ratio of precursor to chloranil) are critical for yield optimization.

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: A combination of techniques is recommended:

  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., as in for structurally related pyrimidinones) .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions, focusing on aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and methylsulfanyl groups (δ 2.5 ppm) .
  • Mass Spectrometry: Confirm molecular weight (theoretical ~380–400 g/mol) and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Enzyme Inhibition Assays: Test against kinases or phosphodiesterases using fluorescence-based or radiometric assays, given the compound’s pyrazolo-pyridine core (similar to ’s pyridin-4-one derivatives) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Solubility Assessment: Employ shake-flask methods in PBS or DMSO to determine logP and guide formulation studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Comparative Studies: Replicate conflicting assays under standardized conditions (pH, temperature, cell passage number).
  • Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm target binding affinity if enzyme inhibition data conflict .
  • Metabolite Profiling: Analyze metabolic stability via LC-MS to rule out false positives from degradation products .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace methylsulfanyl with sulfone or phosphonate groups) to probe steric/electronic effects .
  • Molecular Docking: Use PDB ligand data (e.g., ’s pyrazolo[3,4-d]pyrimidin-4-one) to model interactions with target proteins and guide rational design .

Q. How can computational methods predict off-target interactions?

Answer:

  • Pharmacophore Modeling: Align the compound’s features (H-bond donors, aromatic rings) with known off-target pharmacophores using Schrödinger or MOE software.
  • Machine Learning: Train models on Tox21 or ChEMBL datasets to predict toxicity profiles .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer:

  • Challenge 1: Low yield during cyclization due to side reactions.
    Solution: Optimize solvent polarity (switch from xylene to DMF) and use flow chemistry for better heat management .
  • Challenge 2: Purification difficulties from byproducts.
    Solution: Implement column chromatography with gradient elution (hexane:ethyl acetate) or preparative HPLC .

Q. How does the methylsulfanyl group influence the compound’s reactivity and stability?

Answer:

  • Reactivity: The -SMe group acts as a weak electron donor, increasing nucleophilicity at the pyridine N-atom (verified via DFT calculations in ) .
  • Stability: Susceptible to oxidation; monitor via TLC/HPLC and stabilize with antioxidants (e.g., BHT) in storage.

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